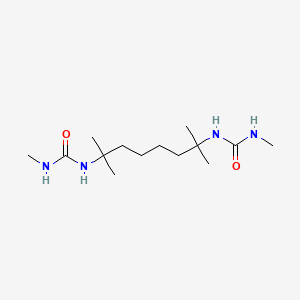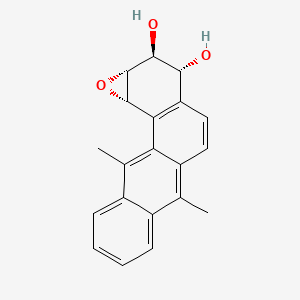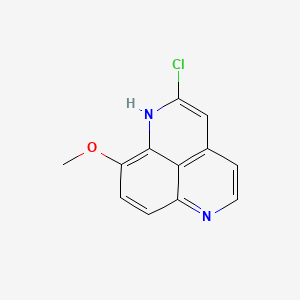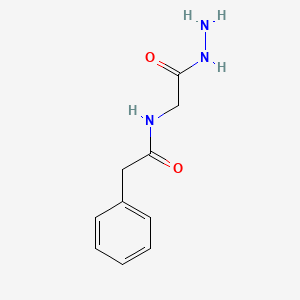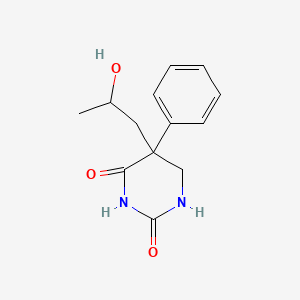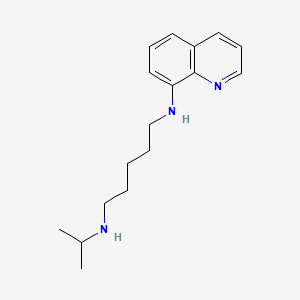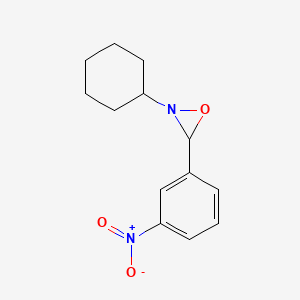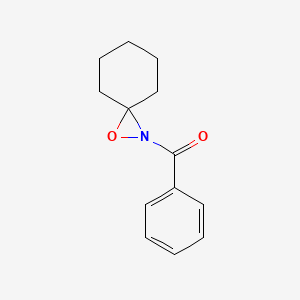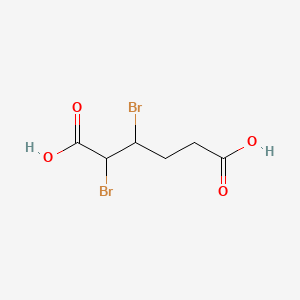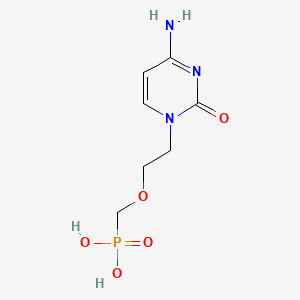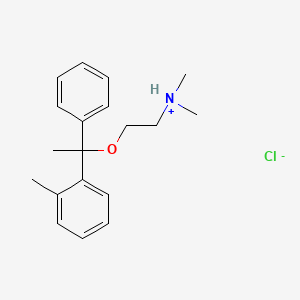
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Phenyl and Tolyl Groups: The initial step involves the formation of the phenyl and tolyl groups through a Friedel-Crafts alkylation reaction.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the intermediate with dimethylaminoethanol under basic conditions to introduce the dimethylaminoethoxy group.
Final Assembly and Hydrochloride Formation: The final step involves the combination of the intermediate compounds under acidic conditions to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dimethylaminoethoxy group may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane: The non-hydrochloride form.
1-Phenyl-1-(2-tolyl)-1-(2-aminoethoxy)ethane: Lacks the dimethyl groups.
1-Phenyl-1-(2-tolyl)-1-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a dimethylamino group.
Uniqueness: 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
32102-34-4 |
|---|---|
Molecular Formula |
C19H26ClNO |
Molecular Weight |
319.9 g/mol |
IUPAC Name |
dimethyl-[2-[1-(2-methylphenyl)-1-phenylethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-16-10-8-9-13-18(16)19(2,21-15-14-20(3)4)17-11-6-5-7-12-17;/h5-13H,14-15H2,1-4H3;1H |
InChI Key |
XVMHFCHHPZLLTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


